(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone
Overview
Description
SB236057 is a potent and selective inverse agonist for the serotonin receptor 5-HT1B, acting especially at 5-HT1B autoreceptors on nerve terminals. It produces a rapid increase in serotonin levels in the brain and was originally researched as a potential antidepressant . subsequent research found that SB236057 also acts as a potent teratogen, producing severe musculoskeletal birth defects when rodents were exposed to it during pregnancy .
Chemical Reactions Analysis
SB236057 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB236057 has several scientific research applications:
Chemistry: It is used to study the properties and reactions of inverse agonists.
Biology: Researchers use it to investigate the role of serotonin receptors in various biological processes.
Medicine: Although initially researched as a potential antidepressant, its teratogenic effects have shifted its use to studying embryonic development and teratogenicity.
Industry: Its primary use remains in research settings rather than industrial applications .
Mechanism of Action
SB236057 exerts its effects by acting as an inverse agonist at the serotonin receptor 5-HT1B. This receptor is involved in regulating serotonin levels in the brain. By binding to the 5-HT1B receptor, SB236057 blocks the receptor’s activity, leading to an increase in serotonin levels. This mechanism was initially thought to have potential antidepressant effects, but its teratogenic properties have limited its use .
Comparison with Similar Compounds
Similar compounds to SB236057 include:
SB714786: Another selective 5-HT1B receptor antagonist.
WAY100635: A selective 5-HT1A receptor antagonist.
GR127935: A 5-HT1B/D receptor antagonist.
SB236057 is unique due to its potent teratogenic effects, which have made it useful for studying embryonic development .
Properties
CAS No. |
180083-49-2 |
---|---|
Molecular Formula |
C33H34N4O3 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)-[4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]phenyl]methanone |
InChI |
InChI=1S/C33H34N4O3/c1-4-36-15-12-33(13-16-36)20-39-30-18-25-11-14-37(29(25)19-28(30)33)32(38)24-7-5-23(6-8-24)27-10-9-26(17-21(27)2)31-35-34-22(3)40-31/h5-10,17-19H,4,11-16,20H2,1-3H3 |
InChI Key |
WXAKEEQOWUHGCI-UHFFFAOYSA-N |
SMILES |
CCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4C(=O)C5=CC=C(C=C5)C6=C(C=C(C=C6)C7=NN=C(O7)C)C |
Canonical SMILES |
CCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4C(=O)C5=CC=C(C=C5)C6=C(C=C(C=C6)C7=NN=C(O7)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1'-ethyl-5-(2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)bipheny-4-carbonyl)-2,3,6,7-tetrahydrospiro(furo(2,3-f)indole-3,4'-pipridine) SB 236057 SB-236057 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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